Melting Point Sharpness Enables Definitive Identity Confirmation Against Closely Related Carbonyl Derivatives
Cinnamaldehyde 2,4-dinitrophenylhydrazone exhibits a sharp melting point of 255 °C, which serves as a definitive end-point for derivative-based identification of the parent aldehyde [1]. In head-to-head comparison, cinnamaldehyde semicarbazone melts at 215 °C—a 40 °C difference that enables unambiguous differentiation between the two common derivatization strategies for the same carbonyl substrate [1]. Furthermore, benzaldehyde 2,4-dinitrophenylhydrazone, a close structural analog lacking the olefinic extension, melts at approximately 237 °C, demonstrating that the α,β-unsaturated conjugation in cinnamaldehyde's derivative elevates the melting point by ~18 °C [2]. Variation in reported melting ranges for 2,4-dinitrophenylhydrazones is common due to E/Z isomerism; however, cinnamaldehyde DNPH crystallizes predominantly as the thermodynamically stable syn (E) isomer, yielding a reproducible sharp melting point suitable for identity testing [2][3].
| Evidence Dimension | Melting point (identity confirmation) |
|---|---|
| Target Compound Data | 255 °C (cinnamaldehyde 2,4-dinitrophenylhydrazone) |
| Comparator Or Baseline | Cinnamaldehyde semicarbazone: 215 °C; Benzaldehyde 2,4-dinitrophenylhydrazone: ~237 °C; Dihydrocinnamaldehyde 2,4-DNPH: ~119 °C |
| Quantified Difference | Δ = +40 °C vs. semicarbazone; Δ ≈ +18 °C vs. benzaldehyde-DNPH; Δ ≈ +136 °C vs. dihydrocinnamaldehyde-DNPH |
| Conditions | Derivative formation via standard acid-catalyzed condensation with 2,4-dinitrophenylhydrazine; melting point determined by Fisher-Johns apparatus |
Why This Matters
The substantial melting point gap of 40 °C versus the semicarbazone derivative eliminates ambiguity in identity confirmation, which is critical for QC release testing and regulatory compliance when procuring cinnamaldehyde reference standards.
- [1] Bartleby.com. Iodoform Test Lab Report (citing melting points for cinnamaldehyde dinitrophenylhydrazone at 255 °C and semicarbazone at 215 °C). View Source
- [2] Rose, H. A. Isomers and Rearrangements of 2,4-Dinitrophenylhydrazones. Ph.D. Thesis, The Pennsylvania State College, 1950. View Source
- [3] J. Chem. Soc., Perkin Trans. 2. A comprehensive investigation of variations in melting ranges and NMR data of 2,4-dinitrophenylhydrazine derivatives. 1998. View Source
